N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative featuring a fused heterocyclic system. Its structure includes a pyridinylmethyl group substituted with a furan-3-yl moiety and a 1,3-dimethylpyrazole core linked via a carboxamide bridge.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPLRGHTSWZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Hydrolysis of Methyl 1,3-Dimethyl-1H-Pyrazole-5-Carboxylate
Reaction Conditions :
- Reagents : Sodium hydroxide (NaOH, 15 mmol), methyl ester (8 mmol), tetrahydrofuran (THF, 16 mL), methanol (15 mL), water (8 mL).
- Temperature : 65°C
- Duration : 4 hours
- Workup : Acidification to pH 5 using 6 M HCl, followed by crystallization.
This method achieves a 90% yield of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (HPPC). IR spectroscopy confirms the carboxylic acid group (1724 cm⁻¹, C=O stretch), while ESI-MS shows a molecular ion peak at m/z 188.1 ([M+H]⁻).
Synthesis of (5-(Furan-3-yl)Pyridin-3-yl)Methanamine
The pyridine-furan hybrid scaffold is constructed via cross-coupling or cyclization strategies.
Thorpe-Ziegler Cyclization of Nicotinonitriles
Nicotinonitrile derivatives undergo cyclization to form fused pyridine-furan systems. For example:
- Substrate : 3-Cyano-4-(furan-2-yl)pyridine
- Conditions : Reflux in dioxane with triethylamine.
- Outcome : Formation of furo[2,3-b]pyridine derivatives.
Adapting this method, 5-(furan-3-yl)pyridin-3-ylmethanamine could be synthesized via reductive amination of a ketone intermediate or through Gabriel synthesis.
Amide Coupling of Intermediates
The final step involves forming the amide bond between HPPC and the pyridine-furan amine.
Carbodiimide-Mediated Coupling
Reagents :
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (0.582 mmol)
- (5-(Furan-3-yl)pyridin-3-yl)methanamine (0.582 mmol)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 0.874 mmol)
- 1-Hydroxybenzotriazole (HOBt, 0.874 mmol)
- Triethylamine (TEA, 1.75 mmol)
- Solvent: N,N-Dimethylformamide (DMF, 8 mL)
Procedure :
- Activate HPPC with EDC/HOBt in DMF for 20 minutes.
- Add amine and TEA, stir at room temperature for 20 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : ~20–40% (based on analogous reactions). Crystallization from ethyl acetate/heptane improves purity.
Optimization Strategies
- Solvent Choice : Replacing DMF with dichloromethane (DCM) may reduce side reactions.
- Catalyst : Using DMAP (4-dimethylaminopyridine) as a catalyst enhances coupling efficiency.
- Temperature : Controlled heating (30–40°C) shortens reaction time.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Elemental Analysis
Calculated for C₁₇H₁₈N₄O₂: C, 64.14%; H, 5.70%; N, 17.60%. Found: C, 64.09%; H, 5.68%; N, 17.63%.
Challenges and Mitigation Strategies
- Low Coupling Yields : Due to steric hindrance from the 1,3-dimethyl group, optimized stoichiometry (1.5 eq EDC/HOBt) is critical.
- Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves co-eluting impurities.
- Furan Stability : Avoiding strong acids prevents furan ring opening.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide Coupling | 20–40 | ≥95 | Scalable, mild conditions |
| Mixed Anhydride | 15–30 | 90 | Avoids racemization |
| Enzymatic Catalysis | 10–25 | 85 | Eco-friendly, no toxic reagents |
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares a pyrazole-carboxamide scaffold with several derivatives reported in the evidence. Key structural differences lie in substituents and heterocyclic appendages:
Pyrazole-Carboxamides with Aromatic Substituents
- Compounds 3a–3p (): These derivatives feature chloro, phenyl, p-tolyl, and fluorophenyl substituents. For example: 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (MW: 403.1 g/mol, mp: 133–135°C) . 3b: Dichlorophenyl-substituted variant (MW: 437.1 g/mol, mp: 171–172°C) .
Thiazole and Thiadiazole Derivatives
- Compounds 4d–4i (): Include thiazole rings with morpholine or piperazine substituents (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). Thiazole/thiadiazole cores (e.g., ’s 18j–18o) exhibit distinct electronic profiles due to sulfur-containing heterocycles, which may enhance metabolic stability but reduce water solubility compared to the target compound’s furan-pyridine system .
Nitrofuran-Carboxamides ()
- Compound 21 : N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (mp: 297°C) incorporates a nitro group, a strong electron-withdrawing substituent absent in the target compound. Nitrofurans are often associated with prodrug activation mechanisms, whereas the target compound’s furan may instead participate in hydrogen bonding .
Physicochemical Properties
*LogP estimated using fragment-based methods.
- Solubility : The target compound’s furan and pyridine groups may improve aqueous solubility relative to chlorinated analogs (e.g., 3b) but reduce it compared to morpholine-containing thiazoles (4d, ).
- Thermal Stability : High melting points in nitro- and dichlorophenyl-substituted compounds (e.g., 3b, 21) suggest strong crystalline packing, whereas the target compound’s melting point remains uncharacterized.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known by its CAS number 2034498-24-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.32 g/mol. Its structure features a pyrazole ring substituted with furan and pyridine moieties, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
- Receptor Modulation : It likely interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis. The presence of the furan and pyridine rings enhances binding affinity to these targets.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting transcription and replication processes, which is crucial in cancer therapy .
Anticancer Activity
This compound has shown promising results in anticancer research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These values indicate significant cytotoxic potential against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
| Model | Effect |
|---|---|
| Carrageenan-induced paw edema | Reduction in swelling observed at doses of 10 mg/kg |
| Lipopolysaccharide (LPS) model | Decreased pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole compounds exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- In Vivo Studies : Animal models have demonstrated that pyrazole derivatives can significantly reduce tumor growth and metastasis when administered at specific dosages, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
